1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl-
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Overview
Description
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- is a heterocyclic compound that belongs to the pyrazole family
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where phenylhydrazones derived from aryl methyl ketones react with Vilsmeier-Haack reagents to form the desired pyrazole derivatives . Another method includes the oxidation of corresponding alcohols to form the pyrazole carbaldehyde, followed by further reactions to introduce the carboxamide and nitrophenyl groups .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and other key proteins involved in inflammatory and disease processes. The nitrophenyl group plays a crucial role in its biological activity by facilitating interactions with target molecules and enhancing its overall efficacy .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- can be compared with other similar compounds in the pyrazole family, such as:
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-phenyl-: Lacks the nitrophenyl group, which may result in different biological activities and properties.
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-chlorophenyl)-N-phenyl-: Contains a chlorophenyl group instead of a nitrophenyl group, leading to variations in reactivity and applications.
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-methylphenyl)-N-phenyl-: The presence of a methylphenyl group can alter the compound’s chemical and biological properties.
The uniqueness of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
61261-91-4 |
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Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)-N-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-12-17(18(23)19-14-6-4-3-5-7-14)13(2)21(20-12)15-8-10-16(11-9-15)22(24)25/h3-11H,1-2H3,(H,19,23) |
InChI Key |
CACZCYLUMSDRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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